N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide: is a complex organic compound that features a cyclopropane carboxamide group linked to a tetrahydropyran ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Thioether Formation: The tetrahydropyran ring is then reacted with an appropriate thiol compound to form the thioether linkage.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the thioether intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether linkage in N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the cyclopropane ring or the carboxamide group.
Substitution: The tetrahydropyran ring can participate in substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclopropane derivatives.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry: N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide is used as a building block in organic synthesis due to its reactive functional groups.
Biology: The compound may be used in the study of enzyme mechanisms, particularly those involving thioether and carboxamide functionalities.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide involves interactions with molecular targets such as enzymes or receptors. The thioether and carboxamide groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog that lacks the thioether and cyclopropanecarboxamide groups.
Cyclopropanecarboxamide: Lacks the tetrahydropyran ring and thioether linkage.
Thioether-containing compounds: Such as methionine, which contains a thioether linkage but lacks the cyclopropane and carboxamide groups.
Uniqueness: N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, a carboxamide group, and a tetrahydropyran ring linked via a thioether. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c13-11(9-1-2-9)12-5-8-15-10-3-6-14-7-4-10/h9-10H,1-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJAMHPSMGGADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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